molecular formula C11H11ClF2O B2767887 [1-(4-Chlorophenyl)-3,3-difluorocyclobutyl]methanol CAS No. 1431983-73-1

[1-(4-Chlorophenyl)-3,3-difluorocyclobutyl]methanol

Cat. No.: B2767887
CAS No.: 1431983-73-1
M. Wt: 232.65
InChI Key: JTRNRSUECFCCME-UHFFFAOYSA-N
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Description

[1-(4-Chlorophenyl)-3,3-difluorocyclobutyl]methanol: is a chemical compound with the molecular formula C11H11ClF2O It is characterized by the presence of a cyclobutyl ring substituted with a chlorophenyl group and two fluorine atoms, along with a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Chlorophenyl)-3,3-difluorocyclobutyl]methanol typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the cyclobutyl ring, which is then functionalized with a chlorophenyl group.

    Methanol Group Addition: The final step involves the addition of a methanol group to the cyclobutyl ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-(4-Chlorophenyl)-3,3-difluorocyclobutyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into various reduced forms, such as alcohols or hydrocarbons.

    Substitution: The compound can participate in substitution reactions, where the chlorophenyl group or fluorine atoms are replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, iodine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Study of Reaction Mechanisms: It is used to study various reaction mechanisms due to its unique structural features.

Biology:

    Biochemical Studies: The compound is used in biochemical studies to understand its interactions with biological molecules.

Medicine:

    Drug Development:

Industry:

    Material Science: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of [1-(4-Chlorophenyl)-3,3-difluorocyclobutyl]methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

    [1-(4-Chlorophenyl)-3,3-difluorocyclobutyl]methane: Similar structure but lacks the methanol group.

    [1-(4-Chlorophenyl)-3,3-difluorocyclobutyl]ethanol: Similar structure with an ethanol group instead of methanol.

Uniqueness:

    Structural Features: The presence of both chlorophenyl and difluorocyclobutyl groups makes it unique.

    Reactivity: Its reactivity profile differs from similar compounds due to the specific arrangement of functional groups.

Properties

IUPAC Name

[1-(4-chlorophenyl)-3,3-difluorocyclobutyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClF2O/c12-9-3-1-8(2-4-9)10(7-15)5-11(13,14)6-10/h1-4,15H,5-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTRNRSUECFCCME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)(CO)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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